molecular formula C16H15NO3 B6616339 N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide CAS No. 203585-46-0

N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide

Cat. No. B6616339
CAS RN: 203585-46-0
M. Wt: 269.29 g/mol
InChI Key: GCFRGSSFKPOMTP-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide (BMBC) is a novel compound that has recently been studied for its potential use in scientific research. BMBC is a colorless, odorless, and crystalline compound that is soluble in water. It has a molecular weight of 351.4 g/mol and a melting point of 145-147°C. BMBC has been studied for its potential applications in a variety of scientific research fields, including biochemical and physiological effects, as well as its use in lab experiments.

Scientific Research Applications

N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide has been studied for its potential applications in a variety of scientific research fields, including biochemical and physiological effects. It has been used as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as well as for its potential to reduce the formation of amyloid-beta proteins, which are associated with Alzheimer's disease. N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide has also been studied for its potential use as an antifungal agent, as well as its potential to reduce the toxicity of certain drugs.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide is not yet fully understood; however, it is believed to act by inhibiting the enzyme tyrosinase, which is involved in the production of melanin. N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide is also believed to act as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines. Furthermore, N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide is believed to reduce the formation of amyloid-beta proteins, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects
N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide has also been shown to act as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines. Furthermore, N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide has been shown to reduce the formation of amyloid-beta proteins, which are associated with Alzheimer's disease. N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide has also been shown to reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide in laboratory experiments include its low cost, ease of synthesis, and its ability to be used in a wide variety of applications. Furthermore, N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide is a relatively stable compound and has a relatively low toxicity profile. However, there are some limitations to using N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide in laboratory experiments. N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide is not water-soluble, which can make it difficult to use in certain experiments. Additionally, N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide is not as effective as some other compounds in certain applications, such as its use as an antifungal agent.

Future Directions

There are a number of potential future directions for the use of N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide in scientific research. These include its potential use as an inhibitor of the enzyme tyrosinase, its potential use as an anti-inflammatory agent, its potential to reduce the formation of amyloid-beta proteins, and its potential to reduce the toxicity of certain drugs. Additionally, N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide could be studied for its potential use in the development of new drugs, as well as its potential to be used as a biomarker for certain diseases. Furthermore, N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide could be studied for its potential use in the development of new materials, such as polymers, and its potential to be used as a catalyst in certain chemical reactions. Finally, N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide could be studied for its potential to be used as a food additive, as well as its potential to be used as a dye.

Synthesis Methods

N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide is synthesized through a multi-step reaction process. The first step involves the reaction of benzyl bromide and N-methylbenzamide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of N-benzyl-N-methylbenzamide. The second step involves the reaction of N-benzyl-N-methylbenzamide with 1,3-benzodioxole-5-carboxylic acid in the presence of a base, such as sodium hydroxide. This reaction results in the formation of N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide.

properties

IUPAC Name

N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(10-12-5-3-2-4-6-12)16(18)13-7-8-14-15(9-13)20-11-19-14/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFRGSSFKPOMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201230
Record name N-Methyl-N-(phenylmethyl)-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide

CAS RN

203585-46-0
Record name N-Methyl-N-(phenylmethyl)-1,3-benzodioxole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203585-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(phenylmethyl)-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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